1,3-Dihydroxypropan-2-yl 2-(4-isobutylphenyl)propanoate
Description
1,3-Dihydroxypropan-2-yl 2-(4-isobutylphenyl)propanoate (CAS: 124635-85-4) is a glycerol-based ester derivative of ibuprofen, a non-steroidal anti-inflammatory drug (NSAID). Its molecular formula is C₁₆H₂₄O₄ (MW: 280.36 g/mol), featuring a central glycerol backbone with hydroxyl groups at positions 1 and 3 and an ibuprofen moiety esterified at position 2 . This compound is classified as an ibuprofen-related impurity or prodrug candidate, often identified in pharmaceutical quality control studies .
Properties
IUPAC Name |
1,3-dihydroxypropan-2-yl 2-[4-(2-methylpropyl)phenyl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O4/c1-11(2)8-13-4-6-14(7-5-13)12(3)16(19)20-15(9-17)10-18/h4-7,11-12,15,17-18H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDPPMICFQBEJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC(CO)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydroxypropan-2-yl 2-(4-isobutylphenyl)propanoate typically involves the esterification of ibuprofen with glycerol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst . The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors may be used to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydroxypropan-2-yl 2-(4-isobutylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or amines.
Scientific Research Applications
Impurity Analysis in Ibuprofen Production
1,3-Dihydroxypropan-2-yl 2-(4-isobutylphenyl)propanoate is primarily recognized as an impurity in the synthesis of ibuprofen. Its presence can affect the efficacy and safety profiles of ibuprofen formulations. Comprehensive studies have been conducted to analyze and quantify this compound during the production process to ensure compliance with pharmaceutical standards.
Drug Delivery Systems
Research indicates that derivatives of this compound can be utilized in developing advanced drug delivery systems. Its structural characteristics allow it to serve as a potential carrier for therapeutic agents, enhancing bioavailability and targeted delivery.
Polymer Composites
The compound's properties have been explored in the context of polymer composites, where it can act as a plasticizer or modifier to improve mechanical properties and thermal stability.
| Application Area | Details |
|---|---|
| Polymer Blends | Used to enhance flexibility and processability of polymer matrices. |
| Coatings | Investigated for use in protective coatings due to its stability and moisture resistance. |
Biodegradable Materials
Given the increasing demand for environmentally friendly materials, research has been directed towards incorporating this compound into biodegradable polymers, potentially reducing environmental impact while maintaining desirable material properties.
Case Study 1: Stability Testing
A study conducted at Universiti Sains Malaysia evaluated the stability of thin-film membranes containing ibuprofen impurities, including this compound. The results indicated that these membranes could effectively extract ibuprofen from aqueous solutions with over 90% efficiency, showcasing their potential in pharmaceutical applications .
Case Study 2: Polymer Modification
Research published in a materials science journal demonstrated that incorporating this compound into polyvinyl chloride (PVC) improved its mechanical properties significantly compared to standard formulations. This modification resulted in enhanced durability and flexibility, making it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 1,3-Dihydroxypropan-2-yl 2-(4-isobutylphenyl)propanoate is similar to that of ibuprofen. It inhibits the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX, the compound reduces the production of prostaglandins, thereby exerting anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Positional Isomers: 2-Hydroxypropyl vs. 1,3-Dihydroxypropan-2-yl Esters
- 2-Hydroxypropyl 2-(4-Isobutylphenyl)propanoate (CAS: 95093-58-6; C₁₆H₂₄O₃, MW: 264.36 g/mol): Differs in the position of the hydroxyl group (single -OH at position 2 of the propyl chain vs. two -OH groups at positions 1 and 3 in the target compound). Reduced polarity compared to the 1,3-dihydroxy derivative, leading to lower water solubility but higher lipophilicity (LogP: ~2.91 vs. ~1.5–2.0 estimated for the dihydroxy form) . Commonly detected as an impurity in ibuprofen synthesis .
- 2,3-Dihydroxypropyl 2-(4-Isobutylphenyl)propanoate (CAS: 64622-21-5): Structural isomer with hydroxyl groups at positions 2 and 3 of the glycerol backbone. Similar molecular weight (264.36 g/mol) but distinct stereochemical properties, affecting metabolic enzyme interactions .
Simple Alkyl Esters
- Isopropyl 2-(4-Isobutylphenyl)propanoate (CAS: 64622-17-9; C₁₆H₂₄O₂, MW: 248.36 g/mol): Lacks hydroxyl groups, resulting in significantly higher lipophilicity (density: 0.958 g/cm³; predicted LogP: ~3.5) . Used as an intermediate in prodrug synthesis or as a reference standard .
- Methyl 2-(4-Isobutylphenyl)propanoate (CAS: 61566-34-5; C₁₄H₂₀O₂, MW: 220.30 g/mol): Simplest alkyl ester with a boiling point of 287.1°C and flash point of 101.5°C . High volatility compared to glycerol derivatives, limiting its use in pharmaceutical formulations.
Aromatic and Functionalized Esters
- ~46.5 Ų for the dihydroxypropyl ester) . Used in topical formulations (e.g., pimeprofen) due to enhanced skin permeability .
Physicochemical and Pharmacokinetic Properties
Table 1: Key Properties of Selected Compounds
Biological Activity
1,3-Dihydroxypropan-2-yl 2-(4-isobutylphenyl)propanoate, often referred to as an impurity of ibuprofen, is a compound with significant interest due to its potential biological activities. This compound is characterized by its molecular formula and a molecular weight of 280.36 g/mol. It exhibits properties related to non-steroidal anti-inflammatory drugs (NSAIDs), particularly in analgesic and anti-inflammatory contexts.
| Property | Value |
|---|---|
| Molecular Formula | C16H24O4 |
| Molecular Weight | 280.36 g/mol |
| Boiling Point | 430.8 ± 35.0 °C (Predicted) |
| Density | 1.103 ± 0.06 g/cm³ (Predicted) |
| Solubility | Slightly in DMSO and Ethanol |
| pKa | 13.52 ± 0.10 (Predicted) |
| Stability | Hygroscopic, Temperature Sensitive |
The biological activity of this compound is primarily linked to its role as an ibuprofen-related compound. It is believed to exert its effects through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins—mediators of inflammation and pain.
Case Studies and Research Findings
- Analgesic Effects : A study demonstrated that compounds related to ibuprofen exhibit significant analgesic properties in animal models. The administration of ibuprofen and its derivatives resulted in a marked reduction in pain response in models of acute and chronic pain .
- Anti-inflammatory Activity : Research has shown that ibuprofen-related compounds can effectively reduce inflammation markers in various experimental setups. For instance, a study noted that treatment with these compounds led to decreased levels of pro-inflammatory cytokines in induced inflammation models .
- Pharmacokinetics : The pharmacokinetic profile of ibuprofen-related compounds indicates that they have favorable absorption characteristics, with peak plasma concentrations occurring within a few hours post-administration . This rapid absorption contributes to their effectiveness in pain management.
Safety and Toxicology
While specific toxicological data on this compound is limited, general safety profiles for ibuprofen-related compounds suggest that they are well-tolerated at therapeutic doses. However, potential adverse effects such as gastrointestinal disturbances and renal toxicity must be considered .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1,3-Dihydroxypropan-2-yl 2-(4-isobutylphenyl)propanoate?
The compound is synthesized via esterification of ibuprofen (2-(4-isobutylphenyl)propanoic acid) with glycerol derivatives. Traditional methods involve coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM), achieving yields >95% after purification by column chromatography . Alternative enzymatic approaches using immobilized lipases (e.g., Novozym 435) in aqueous media offer greener routes, minimizing hazardous waste .
Q. How is the structural identity of this compound confirmed experimentally?
Structural confirmation relies on spectral techniques:
- NMR : Distinct signals for the 1,3-dihydroxypropan-2-yl ester moiety (e.g., δ 3.5–4.5 ppm for glycerol backbone protons) and the 4-isobutylphenyl group (δ 0.8–1.2 ppm for isobutyl CH3) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+) and fragmentation patterns consistent with ester cleavage .
Q. What analytical techniques are recommended for detecting this compound in pharmaceutical matrices?
Reverse-phase HPLC with UV detection (e.g., 220 nm) using a C18 column and mobile phases containing sodium 1-octanesulfonate (ion-pairing agent) and methanol (65:35 v/v) at pH 4.6 effectively resolves it from ibuprofen and related esters . Method validation follows ICH guidelines, with reference standards sourced from pharmacopeial databases .
Advanced Research Questions
Q. How do enzymatic synthesis strategies compare to chemical methods in terms of sustainability and scalability?
Enzymatic esterification using lipases (e.g., Candida antarctica lipase B) achieves >90% conversion under mild conditions (25–40°C, aqueous media) with a process mass intensity (PMI) <3, significantly lower than chemical methods (PMI >10). Recycling immobilized enzymes for ≥5 cycles maintains >85% activity, reducing costs and waste . In contrast, DCC-mediated synthesis generates stoichiometric dicyclohexylurea (DCU) waste, requiring extensive purification .
Q. What challenges arise in impurity profiling of this compound, and how are they addressed?
Structurally similar impurities, such as 2-Hydroxypropyl 2-(4-isobutylphenyl)propanoate (positional isomer) and ibuprofen derivatives with incomplete esterification, co-elute in standard HPLC methods. Advanced techniques include:
Q. What computational tools predict the pharmacokinetic behavior of this ester prodrug?
Quantum chemical calculations (e.g., DFT) model ester hydrolysis kinetics in physiological conditions, identifying hydrolysis hotspots (e.g., ester bond stability at pH 7.4). QSPR models correlate logP (calculated: ~3.2) with membrane permeability, suggesting enhanced bioavailability compared to ibuprofen (logP ~3.8) . Molecular dynamics simulations further predict interactions with serum albumin for half-life estimation .
Q. How does esterification alter the biological activity profile of ibuprofen?
In vitro studies show delayed COX-1/2 inhibition due to ester hydrolysis dependency. However, the 1,3-dihydroxypropan-2-yl moiety enhances aqueous solubility (≈2.5 mg/mL vs. ibuprofen’s 0.05 mg/mL), improving parenteral formulation potential . Mitochondrial toxicity assays (e.g., Complex III inhibition) reveal no significant activity at <10 μM, distinguishing it from antifungal Qi-site inhibitors like fenpicoxamid .
Methodological Notes
- Synthesis Optimization : Monitor reaction progress via TLC (hexane:ethyl acetate, 7:3) and optimize enzyme loading (10–15 wt%) for scalable biocatalysis .
- Analytical Validation : Include forced degradation studies (acid/base hydrolysis, oxidative stress) to validate stability-indicating HPLC methods .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
